N-(1,3-benzothiazol-2-yl)-2-chloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-5-[(2,6-DIMETHYL-4-MORPHOLINYL)SULFONYL]BENZAMIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-5-[(2,6-DIMETHYL-4-MORPHOLINYL)SULFONYL]BENZAMIDE involves several steps. One common method includes the cyclization of 2-aminothiophenols with acid chlorides . The reaction typically occurs under mild conditions using solvents like dimethyl formamide . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom, using reagents like sodium methoxide.
Major Products: The major products formed depend on the specific reagents and conditions used. .
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-5-[(2,6-DIMETHYL-4-MORPHOLINYL)SULFONYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and antitumor activities
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic properties.
Biological Research: It is used in molecular docking studies to understand protein-ligand interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes, inhibiting their function and leading to cell death . In antitumor studies, it induces apoptosis in cancer cells through pathways involving caspases and other apoptotic proteins .
Comparison with Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-5-[(2,6-DIMETHYL-4-MORPHOLINYL)SULFONYL]BENZAMIDE is unique due to its specific substituents, which confer distinct biological activities. Similar compounds include:
2-Aminobenzothiazoles: Known for their antifungal and antiprotozoal activities.
Benzothiazole derivatives: Used in various medicinal applications, including as anticancer and anticonvulsant agents.
This compound’s unique combination of a benzothiazole core with a morpholine sulfonyl group distinguishes it from other benzothiazole derivatives, providing it with unique properties and applications.
Properties
Molecular Formula |
C20H20ClN3O4S2 |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloro-5-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
InChI |
InChI=1S/C20H20ClN3O4S2/c1-12-10-24(11-13(2)28-12)30(26,27)14-7-8-16(21)15(9-14)19(25)23-20-22-17-5-3-4-6-18(17)29-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,23,25) |
InChI Key |
OGIJEGQTJQKYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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